molecular formula C11H22F4O4Si B12662389 Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane CAS No. 94232-72-1

Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane

Cat. No.: B12662389
CAS No.: 94232-72-1
M. Wt: 322.37 g/mol
InChI Key: RPBHMRVPUUGQCM-UHFFFAOYSA-N
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Description

Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is an organosilicon compound with the molecular formula C₁₁H₂₂F₄O₄Si. It is known for its unique chemical structure, which includes a silane group bonded to a propyl chain that is further substituted with a tetrafluoroethoxy group. This compound is utilized in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-(1,1,2,2-tetrafluoroethoxy)propyl chloride} + \text{triethoxysilane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: It can undergo condensation reactions to form siloxane bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Condensation: Catalyzed by acids or bases, often under mild heating.

    Substitution: Requires specific reagents depending on the desired substitution, such as halides or alkoxides.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane finds applications in several scientific fields:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane involves its ability to form strong bonds with various substrates through silane chemistry. The compound can undergo hydrolysis to form silanols, which can then react with other silanols or substrates to form stable siloxane bonds. This property makes it valuable in surface modification and material science applications.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Another organosilicon compound used in similar applications but lacks the tetrafluoroethoxy group.

    Trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.

    3-(1,1,2,2-Tetrafluoroethoxy)propyltrimethoxysilane: Similar compound with methoxy groups instead of ethoxy groups.

Uniqueness

Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical resistance and stability.

Properties

CAS No.

94232-72-1

Molecular Formula

C11H22F4O4Si

Molecular Weight

322.37 g/mol

IUPAC Name

triethoxy-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane

InChI

InChI=1S/C11H22F4O4Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-16-11(14,15)10(12)13/h10H,4-9H2,1-3H3

InChI Key

RPBHMRVPUUGQCM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(C(F)F)(F)F)(OCC)OCC

Origin of Product

United States

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